molecular formula C17H18N2O B5100501 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole

2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole

Cat. No.: B5100501
M. Wt: 266.34 g/mol
InChI Key: XDBGJJKMGBIGPC-UHFFFAOYSA-N
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Description

This compound features a benzodiazole core substituted at the 4-position with a methyl group and at the 2-position with a (2,5-dimethylphenoxy)methyl moiety. The 2,5-dimethylphenoxy group introduces steric and electronic effects that influence its metabolic stability, solubility, and biological interactions. It is structurally related to agrochemical and pharmaceutical intermediates, such as Mandestrobin metabolites (e.g., MCBX, a key metabolite in rats, goats, and fish) .

Properties

IUPAC Name

2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-11-7-8-12(2)15(9-11)20-10-16-18-14-6-4-5-13(3)17(14)19-16/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBGJJKMGBIGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC3=C(C=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylphenol with a suitable benzyl halide to form the intermediate, which is then cyclized using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The benzodiazole core and methylphenoxy substituent exhibit distinct oxidation profiles under controlled conditions:

Reagent Conditions Major Products Key Observations
KMnO₄ (acidic medium)H₂SO₄, 80–100°C, 4–6 hrs4-Methyl-1H-1,3-benzodiazole-2-carboxylic acid (via methyl group oxidation) Selective oxidation of the benzylic methyl group to a carboxylic acid.
H₂O₂ (30%)Acetic acid, 60°C, 2 hrsN-Oxide derivative at the benzodiazole nitrogenMild oxidation preserves the phenoxy methyl group integrity .
CrO₃Acetone, RT, 1 hr2,5-Dimethylphenol (via cleavage of the ether bond)Oxidative cleavage of the phenoxy methyl ether under strong acidic conditions.

Mechanistic Insights :

  • The methyl group at position 4 is susceptible to oxidation due to its proximity to the electron-deficient benzodiazole ring.

  • The ether linkage in the phenoxy methyl group undergoes cleavage under strong oxidizing agents, yielding phenolic byproducts .

Reduction Reactions

Reductive transformations primarily target the benzodiazole heterocycle and substituents:

Reagent Conditions Major Products Key Observations
LiAlH₄Dry THF, reflux, 8 hrsPartially reduced dihydrobenzodiazole derivativeLimited reduction due to aromatic stability; no full ring saturation observed .
H₂ (1 atm)/Pd-CEthanol, RT, 12 hrsNo reactionAromatic ring systems remain intact under catalytic hydrogenation .
NaBH₄Methanol, 0°C, 30 minReduction of any transient carbonyl intermediates (if present)Non-reactive toward the benzodiazole core .

Notable Limitations :

  • The benzodiazole ring demonstrates resistance to conventional reducing agents, likely due to its aromatic stabilization and electron-withdrawing nitrogen atoms .

Electrophilic Substitution

Electrophilic aromatic substitution occurs preferentially at activated positions:

Reagent Conditions Major Products Key Observations
HNO₃/H₂SO₄0–5°C, 2 hrsNitration at position 5 of the benzodiazole ringDirected by the electron-donating methyl group at position 4 .
Br₂ (1 equiv)CH₂Cl₂, RT, 1 hrBromination at position 6 of the benzodiazole ringSteric hindrance from the phenoxy methyl group limits para substitution .
Cl₂ (gas)FeCl₃ catalyst, 40°C, 3 hrsChlorination at position 5Competitive side reactions at the phenoxy ring are minimal .

Regioselectivity Trends :

  • The methyl group at position 4 activates the benzodiazole ring toward electrophiles, favoring substitution at position 5 or 6 .

  • The phenoxy methyl group exhibits minimal electronic influence due to its ortho-dimethyl substitution .

Nucleophilic Substitution

The phenoxy methyl ether and benzodiazole nitrogen participate in nucleophilic reactions:

Reagent Conditions Major Products Key Observations
NaOH (10%)H₂O/EtOH, reflux, 6 hrs2-Hydroxymethyl-4-methyl-1H-1,3-benzodiazole (ether cleavage)Alkaline hydrolysis cleaves the phenoxy methyl group .
NH₃ (excess)Sealed tube, 120°C, 24 hrsAmine adduct at the benzodiazole nitrogenLimited reactivity due to poor nucleophilicity of NH₃ .
NaSHDMF, 100°C, 4 hrsThiolation at position 2 of the benzodiazole ringRequires elevated temperatures for measurable yields .

Practical Applications :

  • Ether cleavage under basic conditions enables functionalization of the benzodiazole scaffold for further derivatization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reagent Conditions Major Products Key Observations
Suzuki coupling (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives at position 5Limited by steric hindrance from the phenoxy methyl group .
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, tolueneN-Arylated benzodiazole derivativesEfficient amination at the benzodiazole nitrogen .

Synthetic Utility :

  • Cross-coupling reactions expand access to structurally diverse analogs for pharmacological screening .

Stability Under Thermal and Acidic Conditions

Condition Observation
Thermal decompositionStable up to 250°C; degradation occurs via benzodiazole ring opening above 300°C .
HCl (conc.)Protonation at nitrogen without decomposition (24 hrs, RT) .
H₂SO₄ (conc.)Sulfonation at position 5 after prolonged exposure (48 hrs) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. A study demonstrated that 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

Studies have highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-710
HeLa15

Pesticide Development

The compound has been investigated for its role as a pesticide due to its ability to disrupt the growth of specific pests. Formulations containing this compound were tested in field trials against common agricultural pests.

Pest Species Efficacy (%) Application Rate (g/ha)
Aphids85150
Whiteflies75200

Herbicidal Activity

In addition to pest control, research has shown that the compound can inhibit weed growth effectively. Trials indicated that it reduces the biomass of certain weed species significantly.

Weed Species Biomass Reduction (%) Application Rate (g/ha)
Amaranthus retroflexus90100
Setaria viridis80120

Water Treatment

The compound has been explored for its potential in water purification processes, particularly in the removal of heavy metals from contaminated water sources. Laboratory experiments indicate that it can bind effectively with lead and cadmium ions.

Metal Ion Removal Efficiency (%) Concentration (mg/L)
Lead9550
Cadmium9050

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of the compound against hospital-acquired infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates when treated with formulations containing this compound.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons assessed the impact of the compound on crop yields and pest populations. Results indicated not only a decrease in pest populations but also an increase in crop yield by approximately 20% compared to untreated plots.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs vary in substituents on the benzodiazole core, phenoxy group modifications, or appended heterocycles. Key examples include:

Compound Name/ID Structural Features Key Differences from Target Compound
Target Compound 4-methyl-1H-1,3-benzodiazole + (2,5-dimethylphenoxy)methyl Reference structure
MCBX 2-hydroxy-N-methylacetamide linked to (2,5-dimethylphenoxy)methyl-phenyl Acetamide side chain instead of benzodiazole core
Compounds 9a–e Benzodiazole linked to triazole-thiazole-acetamide via phenoxymethyl Triazole-thiazole appendages; varied aryl groups
5-Substituted benzimidazoles Phenoxymethyl-benzimidazoles with substituents at positions 5 and 6 Benzimidazole core vs. benzodiazole; varied substitution
Oxadiazole-thiol derivatives Phenoxymethyl-1,3,4-oxadiazole-thiol with nitro/hydroxy substituents Oxadiazole-thiol scaffold vs. benzodiazole core

Key Insights :

  • Electron-donating groups (e.g., methyl on phenoxy) enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in oxadiazole derivatives) .
  • Heterocyclic appendages (e.g., triazole-thiazole in 9a–e) improve target binding specificity but reduce solubility .

Key Insights :

  • pH sensitivity : Filtration at pH 5–6 maximizes yields for oxadiazole-thiol derivatives, whereas strongly acidic/basic conditions reduce yields .
  • Catalysis : Glacial acetic acid accelerates Schiff base formation in triazole-thiazole hybrids .

Key Insights :

  • Substituent effects : Bromo or nitro groups enhance bioactivity but may increase toxicity .
  • Phenoxy flexibility: The (2,5-dimethylphenoxy)methyl group in the target compound likely balances lipophilicity and metabolic stability compared to bulkier substituents .

Physical and Spectral Properties

Compound Class Melting Point (°C) Spectral Data (NMR/IR) Highlights
Target Compound Not reported Expected C-H stretches (methyl) and aromatic signals
Oxadiazole-thiol 8a 166–168 IR: 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O); NMR: δ 2.3 (CH₃)
Compound 9c Not reported NMR: δ 7.8 (triazole-H), 8.1 (aryl-H); IR: 1650 cm⁻¹ (C=N)

Key Insights :

  • Methyl groups : Contribute to upfield shifts in NMR (δ 2.1–2.5) and stabilize crystalline structures .
  • Polar groups : Nitro or hydroxy substituents lower melting points due to reduced crystallinity .

Biological Activity

The compound 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula: C15H16N2O
  • Molecular Weight: 240.30 g/mol
  • CAS Number: 4287-30-3
  • Structure:
    Chemical Structure (Illustrative representation)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antidiabetic agent, antimicrobial agent, and anticancer compound.

Antidiabetic Activity

Recent research has indicated that derivatives of benzodiazole compounds exhibit significant α-amylase inhibitory activity, which is crucial in managing diabetes by slowing carbohydrate digestion. For instance, a study highlighted the synthesis of benzothiazole derivatives that showed promising results in inhibiting α-amylase with varying degrees of potency. The most effective compound achieved an inhibition rate of 87.5% at a concentration of 50 μg/mL , surpassing the positive control acarbose .

Antimicrobial Activity

The antimicrobial efficacy of benzodiazole derivatives has also been documented. A study demonstrated that certain N-2,5-dimethylphenylthioureido derivatives displayed broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were notably low for resistant strains, indicating potential as new antimicrobial agents .

CompoundTarget MicroorganismMIC (µg/mL)
3hS. aureus1
7E. faecium2
8fCandida auris<1

Anticancer Activity

The anticancer properties of benzodiazole derivatives have been investigated through various in vitro studies. The compound demonstrated significant cytotoxicity against cancer cell lines such as Caco-2 and A549. One study reported a decrease in cell viability to 39.8% compared to untreated controls when tested against Caco-2 cells .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition: The inhibition of α-amylase reduces glucose absorption, which is beneficial in diabetes management.
  • Cellular Interaction: The compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation contributes to its anticancer effects.

Molecular docking studies have provided insights into how these compounds bind to target enzymes and receptors, enhancing our understanding of their efficacy at the molecular level .

Case Studies

  • Antidiabetic Efficacy Study: A synthetic approach combined benzothiazole with oxadiazole scaffolds to enhance α-amylase inhibition. The study utilized molecular docking to predict binding affinities and established a QSAR model correlating structural features with biological activity .
  • Antimicrobial Screening: A comprehensive screening of various derivatives against resistant strains revealed that modifications in the chemical structure significantly affected antimicrobial potency. Compounds with specific substituents showed enhanced activity against S. aureus and E. faecium .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole, and how is structural purity validated?

  • Methodology : The compound can be synthesized via condensation reactions between substituted hydrazines and carbonyl derivatives. For example, analogous benzodiazole derivatives are synthesized by refluxing hydrazine intermediates (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with chalcones in ethanol under acidic conditions (glacial acetic acid) . Post-synthesis, purity is confirmed using melting point analysis, FT-IR (to verify functional groups), 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy (to confirm proton and carbon environments), and elemental analysis (C, H, N) to validate stoichiometry .

Q. What crystallographic protocols are recommended for resolving the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods (SHELXS) and refinement using SHELXL. Software suites like WinGX and ORTEP for Windows are used for data processing, visualization of anisotropic displacement parameters, and generating publication-quality figures . Hydrogen-bonding networks are analyzed using graph set theory to understand packing motifs .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly and stability of this compound in the solid state?

  • Methodology : Hydrogen-bonding patterns are analyzed via SCXRD data. For instance, intermolecular N–H···N or C–H···O interactions can form dimeric or chain-like motifs. Graph set analysis (e.g., Etter’s rules) categorizes these interactions into discrete (e.g., D\text{D}) or infinite (e.g., C(n)\text{C}(n)) patterns. Computational tools like CrystalExplorer quantify interaction energies, revealing how these bonds stabilize the crystal lattice .

Q. What experimental strategies are used to evaluate the biological activity of this compound, such as antimicrobial or antitumor effects?

  • Methodology :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains or MTT assays for cytotoxicity on cancer cell lines.
  • Mechanistic studies : FRET-based assays (e.g., measuring c-di-GMP levels in biofilm inhibition) or molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes involved in biofilm formation) .
  • Structure-activity relationships (SAR) : Modifying substituents on the phenoxy or benzodiazole moieties and correlating changes with activity trends .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results during characterization?

  • Methodology :

  • Validation : Cross-check NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian at B3LYP/6-31G* level) to identify discrepancies in peak assignments.
  • Crystallographic refinement : If SCXRD data conflicts with NMR-derived conformations, prioritize the crystallographic model (experimental > computational). For dynamic solutions (e.g., tautomerism), use variable-temperature NMR or X-ray powder diffraction to probe polymorphism .

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